N-{1-[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]piperidin-4-yl}benzenesulfonamide
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Overview
Description
N~1~-{1-[1-(4-FLUOROPHENYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL]-4-PIPERIDYL}-1-BENZENESULFONAMIDE is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a fluorophenyl group, a dioxotetrahydropyrrol ring, a piperidyl group, and a benzenesulfonamide moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-{1-[1-(4-FLUOROPHENYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL]-4-PIPERIDYL}-1-BENZENESULFONAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the 4-fluorophenyl intermediate, followed by the formation of the dioxotetrahydropyrrol ring through cyclization reactions. The piperidyl group is then introduced via nucleophilic substitution, and finally, the benzenesulfonamide moiety is attached through sulfonation reactions. Each step requires specific reaction conditions, such as controlled temperatures, pH levels, and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control systems ensures consistent quality and efficiency. Key considerations include the selection of solvents, purification methods, and waste management to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
N~1~-{1-[1-(4-FLUOROPHENYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL]-4-PIPERIDYL}-1-BENZENESULFONAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: Nucleophilic substitution reactions can modify the piperidyl or fluorophenyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce alcohol derivatives. Substitution reactions can result in various substituted analogs with modified functional groups.
Scientific Research Applications
N~1~-{1-[1-(4-FLUOROPHENYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL]-4-PIPERIDYL}-1-BENZENESULFONAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe to study protein-ligand interactions.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structural properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N1-{1-[1-(4-FLUOROPHENYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL]-4-PIPERIDYL}-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and triggering specific biochemical pathways. This interaction can lead to various biological effects, depending on the target and context.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: An aniline derivative with two chlorine atoms, used in dye and herbicide production.
Cinnamodendron dinisii Schwanke essential oil: Used in biodegradable film packaging.
Uniqueness
N~1~-{1-[1-(4-FLUOROPHENYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL]-4-PIPERIDYL}-1-BENZENESULFONAMIDE stands out due to its combination of a fluorophenyl group, a dioxotetrahydropyrrol ring, a piperidyl group, and a benzenesulfonamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C21H22FN3O4S |
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Molecular Weight |
431.5 g/mol |
IUPAC Name |
N-[1-[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]piperidin-4-yl]benzenesulfonamide |
InChI |
InChI=1S/C21H22FN3O4S/c22-15-6-8-17(9-7-15)25-20(26)14-19(21(25)27)24-12-10-16(11-13-24)23-30(28,29)18-4-2-1-3-5-18/h1-9,16,19,23H,10-14H2 |
InChI Key |
IRUPSXQTVYIEDD-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1NS(=O)(=O)C2=CC=CC=C2)C3CC(=O)N(C3=O)C4=CC=C(C=C4)F |
Origin of Product |
United States |
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